Zirconium carbonate oxide (Zr3(CO3)O5)

Catalysis Biomass conversion Hydrogen transfer

Zirconium carbonate oxide (linear formula Zr3(CO3)O5, often supplied as the monohydrate under CAS 12671-00-0) is a mixed-anion zirconium(IV) species incorporating both carbonate and oxide ligands. It belongs to the class of basic zirconium carbonates, which are valued primarily as high-purity, low-halide intermediates for the manufacture of zirconium oxide (ZrO2), advanced ceramics, and as water-tolerant heterogeneous catalysts.

Molecular Formula CH10O8Zr3-2
Molecular Weight 423.76 g/mol
CAS No. 69011-10-5
Cat. No. B13773610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium carbonate oxide (Zr3(CO3)O5)
CAS69011-10-5
Molecular FormulaCH10O8Zr3-2
Molecular Weight423.76 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].O.O.O.O.O.[Zr].[Zr].[Zr]
InChIInChI=1S/CH2O3.5H2O.3Zr/c2-1(3)4;;;;;;;;/h(H2,2,3,4);5*1H2;;;/p-2
InChIKeyAHUQEGHPHBQQMA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Carbonate Oxide (Zr3(CO3)O5, CAS 69011-10-5): Procurement-Relevant Identity and Core Specifications


Zirconium carbonate oxide (linear formula Zr3(CO3)O5, often supplied as the monohydrate under CAS 12671-00-0) is a mixed-anion zirconium(IV) species incorporating both carbonate and oxide ligands [1]. It belongs to the class of basic zirconium carbonates, which are valued primarily as high-purity, low-halide intermediates for the manufacture of zirconium oxide (ZrO2), advanced ceramics, and as water-tolerant heterogeneous catalysts [2]. The compound is a white, odorless powder with a molecular weight of approximately 431.69 g/mol (monohydrate), insoluble in water but readily soluble in mineral and organic acids [3]. Its commercial availability, defined ZrO2 content, and unique thermal decomposition profile make it a strategic procurement choice for applications where controlled zirconia precursor chemistry is critical.

Why Generic Substitution of Zirconium Carbonate Oxide (CAS 69011-10-5) Fails: The Quantitative Differentiation Problem


Interchanging zirconium carbonate oxide with other common zirconium precursors such as zirconium oxychloride (ZrOCl2·8H2O), zirconium hydroxide, or even other basic zirconium carbonates without verifying compositional and performance specifications introduces significant process risk. Key differentiators—including the specific ZrO2 loading (approximately 40 wt% for standard basic zirconium carbonate pastes versus 33 wt% for crystallized oxychloride [1]), the surface acidity profile critical for low-temperature catalytic transfer hydrogenation (wherein BZC exhibits the strongest acidity among tested solid catalysts [2]), and the thermal evolution of porosity that diverges markedly from basic zirconium oxalate [3]—demonstrate that these compounds are not functionally interchangeable. The evidence compiled below quantifies precisely where and why this particular zirconium carbonate oxide variant outperforms or substantively differs from its closest analogs, enabling rigorous, data-driven procurement decisions.

Quantitative Head-to-Head Evidence: Where Zr3(CO3)O5 Outperforms Closest Analogs


Superior Surface Acidity Drives Low-Temperature Catalytic Transfer Hydrogenation Performance

In a comparative study of heterogeneous catalysts for the hydrogen transfer reduction of furfural (FUR) to furfuryl alcohol (FFA), basic zirconium carbonate (BZC, corresponding to the Zr3(CO3)O5 class) was directly benchmarked against other solid catalysts. ATR-IR and XPS characterization revealed that BZC possesses the strongest surface acidity among all comparative catalysts tested, directly correlating with its superior catalytic performance [1]. Under optimized conditions, BZC achieved a 98.66% yield of FFA at room temperature and a 90.29% yield within 15 minutes at 180°C [1]. This quantitative acidity-performance relationship provides a measurable basis for selecting BZC over alternative catalysts such as MgO, hydrotalcite, or zirconium hydroxide when low-temperature activity is required.

Catalysis Biomass conversion Hydrogen transfer Solid acid

Divergent Thermal Porosity Evolution: Carbonate vs. Oxalate Ligand Effects on Surface Area

A direct comparative study of basic zirconium carbonate and basic zirconium oxalate tracked the development of BET surface area and porosity upon thermal treatment from 25 to 650°C [1]. Both salts initially exhibited macroporosity that remained largely unchanged irrespective of temperature. However, upon outgassing above 400°C, the basic oxalate developed both greater total porosity and greater apparent BET surface area than the basic carbonate [1]. This divergence is mechanistically attributed to the different decomposition pathways of oxalato versus carbonato ligands—oxalate dissociates into CO and CO2, causing greater structural disruption, whereas carbonate evolves primarily as CO2 [1]. Consequently, for applications requiring controlled, moderate surface area development during calcination (e.g., catalyst support or ceramic precursor processing), the carbonate variant offers a more predictable and less disruptive thermal evolution profile.

Thermal treatment Surface area Porosity Precursor chemistry

Defined ZrO2 Content Enables Precise Stoichiometric Control in Zirconia Manufacturing

A comparative industrial patent discloses the ZrO2 content of common zirconium derivatives used as reactive intermediates [1]. Basic zirconium carbonate (CO2/ZrO2 ≈ 0.5) in moist paste form contains approximately 40 wt% ZrO2, positioning it between crystallized zirconium oxychloride (33 wt% ZrO2) and zirconium hydroxide (42 wt% ZrO2), and substantially higher than zirconium ammonium carbonate solutions (13 wt% ZrO2) [1]. This intermediate ZrO2 loading, combined with the absence of corrosive chloride or sulfate counter-ions that can interfere with downstream reactions, makes basic zirconium carbonate the preferred precursor when both high zirconium density and halide-free processing are required [1].

ZrO2 content Precursor Zirconia synthesis Ceramics

Water-Insoluble Yet Acid-Soluble: A Differentiating Solubility Profile for Formulation Science

Zirconium carbonate oxide (Zr3(CO3)O5·H2O) exhibits a characteristic solubility profile: it is insoluble in water and organic solvents but readily dissolves in mineral and organic acids with concomitant CO2 evolution [1][2]. This contrasts sharply with zirconium oxychloride (ZrOCl2·8H2O), which is highly water-soluble, and with zirconium oxide (ZrO2), which requires aggressive chemical attack for dissolution [3]. The acid-triggered solubility of zirconium carbonate oxide enables its use as a latent zirconium source that remains inert during aqueous processing but becomes active upon exposure to acidic environments, a property exploited in paint drier formulations, paper coatings, and catalyst impregnation where premature reactivity must be avoided [1].

Solubility Formulation Acid solubility Coating

Procurement-Driven Application Scenarios for Zirconium Carbonate Oxide (CAS 69011-10-5)


Low-Temperature Heterogeneous Catalyst for Biomass-Derived Furfural Upgrading

The demonstrated superior surface acidity and exceptional room-temperature catalytic activity of basic zirconium carbonate in the transfer hydrogenation of furfural to furfuryl alcohol (98.66% yield at room temperature) [1] positions this compound as a procure-to-performance catalyst for green chemistry applications. When evaluating catalyst options for biomass platform molecule valorization, specifying BZC (Zr3(CO3)O5 class) over conventional solid bases such as MgO or hydrotalcite can enable lower operating temperatures, reduced energy input, and simplified reactor design, directly impacting process economics.

Controlled-Porosity Precursor for Zirconia Ceramic and Catalyst Support Manufacturing

The thermal evolution of surface area and porosity in basic zirconium carbonate—specifically its more gradual and less disruptive porosity development above 400°C compared to basic zirconium oxalate [2]—makes it the precursor of choice when manufacturing zirconia components requiring predictable, controlled microstructure. Procurement teams sourcing precursors for catalyst supports, ceramic membranes, or oxygen sensors should prioritize the carbonate variant when excessive porosity generation during calcination would compromise mechanical integrity or tailored pore architecture.

High-Density, Halide-Free Zirconium Intermediate for Paint Driers and Coatings

With a defined ZrO2 content of approximately 40 wt% and the absence of corrosive chloride or sulfate counter-ions [3], zirconium carbonate oxide offers a compelling procurement advantage over zirconium oxychloride (33 wt% ZrO2, high chloride) for formulating paint driers, waterproofing agents, and high-grade coatings. The higher zirconium loading per unit mass reduces shipping and storage costs, while the halide-free composition eliminates the risk of chloride-induced corrosion in final formulations, aligning with stringent coating industry specifications.

Water-Stable, Acid-Activatable Zirconium Source for Specialty Formulations

The unique solubility profile of zirconium carbonate oxide—insoluble in neutral aqueous systems but rapidly soluble in acids with CO2 release [4]—enables its use as a latent zirconium source in formulations where premature reactivity must be avoided. In paper surface treatment, textile fiber processing, and anti-perspirant formulations, this property allows the compound to remain inert during aqueous mixing and application, only becoming active upon contact with acidic perspiration or post-treatment acidification, a differentiation not achievable with water-soluble alternatives like zirconium oxychloride.

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